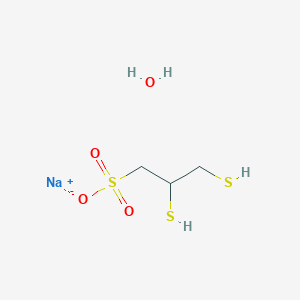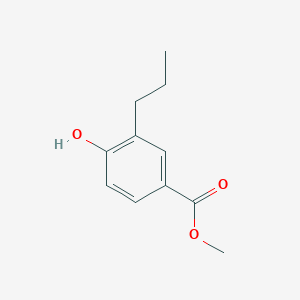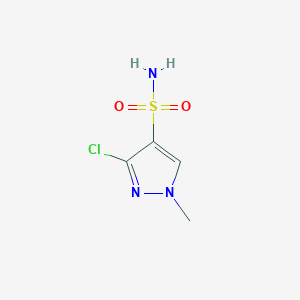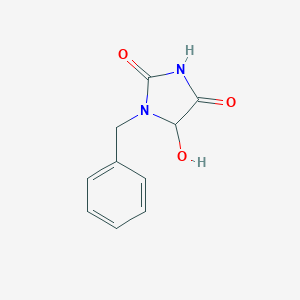
1-Benzyl-5-hydroxyimidazolidine-2,4-dione
Vue d'ensemble
Description
1-Benzyl-5-hydroxyimidazolidine-2,4-dione, also known as BHIM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BHIM has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
1-Benzyl-5-hydroxyimidazolidine-2,4-dione exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to improve glucose metabolism and insulin sensitivity. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione. One area of interest is the development of more stable analogs of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione that can be used in vivo. Another area of interest is the investigation of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione can be synthesized through a multistep process and has been extensively studied for its potential therapeutic applications in various diseases. Future research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione should focus on the development of more stable analogs and the investigation of its potential therapeutic applications in combination with other drugs or therapies.
Applications De Recherche Scientifique
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propriétés
Numéro CAS |
110668-56-9 |
|---|---|
Nom du produit |
1-Benzyl-5-hydroxyimidazolidine-2,4-dione |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
1-benzyl-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,11,13,15) |
Clé InChI |
XERNRFRHTSHCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
Synonymes |
5-Hydroxy-1-(phenylmethyl)-2,4-imidazolindion |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

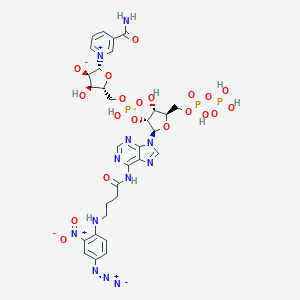
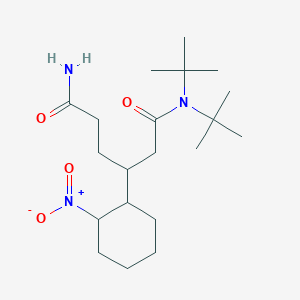
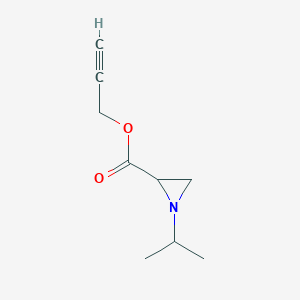
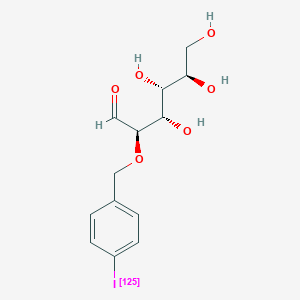
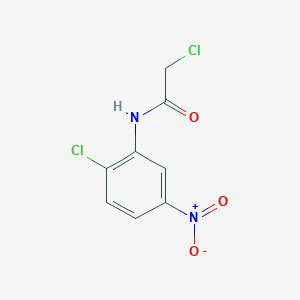

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
